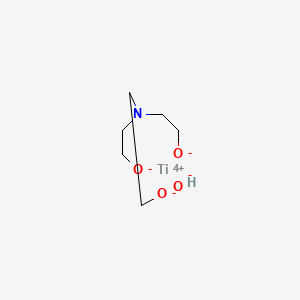

Titanium 2,2',2''-nitrilotrisethanolate

描述

Structure

3D Structure of Parent

属性

CAS 编号 |

15879-01-3 |

|---|---|

分子式 |

C6H17NO4Ti |

分子量 |

215.07 g/mol |

IUPAC 名称 |

2-[bis(2-hydroxyethyl)amino]ethanol;titanium;hydrate |

InChI |

InChI=1S/C6H15NO3.H2O.Ti/c8-4-1-7(2-5-9)3-6-10;;/h8-10H,1-6H2;1H2; |

InChI 键 |

BNGROJIKSDDCMO-UHFFFAOYSA-N |

SMILES |

C(C[O-])N(CC[O-])CC[O-].[OH-].[Ti+4] |

规范 SMILES |

C(CO)N(CCO)CCO.O.[Ti] |

其他CAS编号 |

15879-01-3 |

物理描述 |

Liquid |

Pictograms |

Flammable; Irritant |

产品来源 |

United States |

Structural Elucidation and Coordination Geometry of Titanium 2,2 ,2 Nitrilotrisethanolate

Detailed Analysis of the Nitrilotrisethanolate Ligand's Multidentate Coordination Modes

The nitrilotrisethanolate ligand, derived from triethanolamine (B1662121) (H₃tea), is a versatile multidentate ligand capable of coordinating to a metal center through its nitrogen and multiple oxygen atoms. In complexes with titanium, the ligand's coordination is primarily through the three deprotonated alkoxide oxygen atoms and, in many cases, the central nitrogen atom, functioning as a tetradentate ligand.

Spectroscopic studies, including infrared (IR) and nuclear magnetic resonance (NMR), on the reaction products of titanium isopropoxide and triethanolamine indicate that the alcoholic moieties of the alkanolamine undergo an exchange reaction with the isopropoxy groups of the titanium precursor. researchgate.net Crucially, these studies also suggest that the nitrogen atom in the alkanolamine is datively bonded to the titanium center. researchgate.net This N→Ti dative bond completes the chelation, forming a stable, cage-like "titanatrane" structure. acs.org The triethanolamine ligand wraps around the titanium atom, with the three ethoxy arms creating a cavity where the metal resides. This tetradentate chelation, involving the three oxygen atoms and the central nitrogen, is a dominant binding mode for this ligand. researchgate.netresearchgate.net

Table 1: Coordination Characteristics of the Nitrilotrisethanolate Ligand

| Feature | Description | Source(s) |

|---|---|---|

| Ligand Type | Multidentate, Chelating | researchgate.netresearchgate.net |

| Potential Donor Atoms | 1 Nitrogen, 3 Oxygen | researchgate.net |

| Common Coordination Mode | Tetradentate [N,O,O',O''] | researchgate.netalfa-chemistry.com |

| Bonding | 3 x Covalent Ti-O bonds, 1 x Dative N→Ti bond | researchgate.net |

Investigation of Titanium's Coordination Sphere and Geometries in the Complex

The coordination environment of the titanium(IV) ion in its complexes is flexible, with coordination numbers of four, five, six, seven, and eight being documented. wikipedia.orgresearchgate.net In the case of titanium 2,2',2''-nitrilotrisethanolate and its derivatives, the geometry is largely dictated by the tetradentate nature of the triethanolamine ligand and the presence of any ancillary ligands.

When triethanolamine coordinates to a titanium(IV) center that also bears an ancillary ligand (like an isopropoxide group from the precursor titanium tetra(iso-propoxide)), a five-coordinate complex is typically formed. researchgate.net The resulting geometry is often a distorted trigonal bipyramid. mdpi.com In this arrangement, the triethanolamine ligand occupies four coordination sites, with the ancillary ligand occupying the fifth. The distortion from ideal geometry arises from the steric constraints imposed by the fused chelate rings of the titanatrane structure.

The titanium(IV) ion in these complexes is a d⁰ metal ion, meaning it has no d-electrons, and therefore its complexes are diamagnetic with no crystal field stabilization energy. researchgate.net The bonding is highly covalent due to the high oxidation state of titanium. wikipedia.org The coordination geometry around the titanium center is a critical factor in determining the complex's stability and reactivity, particularly its propensity for hydrolysis and catalytic activity. nih.govmdpi.com

Table 2: Typical Coordination Geometries for Titanium(IV) in Nitrilotrisethanolate Complexes

| Coordination Number | Geometry | Ancillary Ligands Present | Source(s) |

|---|---|---|---|

| 5 | Distorted Trigonal Bipyramidal | Yes (e.g., -OR, -Cl) | mdpi.com |

Examination of Oligomeric and Polymeric Architectures in Solution and Solid States

While stable mononuclear titanatrane complexes are well-established, this compound can also form more complex oligomeric and polymeric structures, both in solution and in the solid state. The degree of association is influenced by factors such as the concentration and the molar ratio of the reactants. researchgate.net

In solution, cryoscopy and NMR measurements have shown that the reaction between titanium isopropoxide and alkanolamines can lead to an equilibrium between various oligomeric species. researchgate.net The degree of this association increases with the concentration of the titanium precursor. researchgate.net Proton and ¹³C NMR studies of products from the reaction of titania with triethanolamine reveal a range of environments for the ligand, consistent with a mixture of different titanium triethanolamine species being present. google.com

In the solid state, single-crystal X-ray diffraction has provided definitive evidence for polymeric structures. One study identified a titanium-triethanolamine complex, formulated as [Ti(tea)]n, which possesses a two-dimensional (2D) infinite sheet structure. nih.gov In this architecture, the individual titanatrane units are linked together through weak, sub-coordinated Ti-O bonds, demonstrating the ability of the complex to self-assemble into higher-order structures. nih.gov This tendency to form extended networks is relevant to its application in sol-gel processes and as a crosslinking agent. surfactant.topacs.org

Influence of Ancillary Ligands on Complex Structural Stability and Reactivity

Ancillary ligands, which are ligands other than the primary nitrilotrisethanolate, play a crucial role in modulating the structural stability and reactivity of the complex. These ligands are often remnants of the titanium precursor, such as alkoxide groups (e.g., isopropoxide, ethoxide) from Ti(OR)₄. researchgate.netrsc.org

The stability of titanium(IV) complexes, particularly against hydrolysis, is a significant challenge due to the high Lewis acidity of the Ti(IV) center. researchgate.netnih.gov The formation of the titanatrane structure by the tetradentate triethanolamine ligand significantly enhances hydrolytic stability compared to simple titanium alkoxides. acs.orgresearchgate.net The ancillary ligand can further tune this stability. For instance, replacing labile alkoxide or chloride ligands with more robust, chelating ancillary ligands can markedly improve stability in aqueous environments. nih.govnih.gov The reaction of [(i-PrO)Ti(tea)] with chelating compounds like acetylacetone (B45752) or alkoxyethanols results in new, more stable complexes where the isopropoxide group is replaced. researchgate.net

The nature of the ancillary ligand also impacts reactivity. In catalysis, the lability of the ancillary ligand can be essential for creating a vacant coordination site for substrate binding. nih.govresearchgate.net For the ring-opening polymerization of cyclic esters, the activity of titanium initiators is strongly dependent on the coordination number and steric bulk of the ancillary ligands. mdpi.com Generally, a lower coordination number and less sterically hindered ligands lead to more active catalysts. mdpi.com Therefore, the rational design and selection of ancillary ligands are critical for tailoring the properties of this compound for specific applications.

Spectroscopic and Advanced Analytical Characterization of Titanium 2,2 ,2 Nitrilotrisethanolate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of compounds in solution. libretexts.org For Titanium 2,2',2''-nitrilotrisethanolate, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are essential for mapping the structure of the organic triethanolamine (B1662121) ligand. The coordination of the ligand to the titanium center would be expected to cause significant changes in the chemical shifts of the protons and carbons on the ethanolamine (B43304) arms compared to the free, uncomplexed ligand.

Analysis of the titanium center itself is more complex. Titanium possesses two NMR-active nuclei, 47Ti and 49Ti, both of which have low natural abundance and are quadrupole nuclei. huji.ac.iloaepublish.com The 49Ti isotope is generally preferred as it produces sharper signals. huji.ac.il However, Ti-NMR is typically limited to small, highly symmetric complexes, as the NMR signals tend to broaden significantly with increasing molecular size, which can make detection difficult for medium-sized complexes like this compound. huji.ac.il

Table 1: Expected NMR Spectroscopic Data for this compound

| Technique | Analyte | Expected Observation | Information Gained |

| ¹H NMR | Triethanolamine Ligand | Signals corresponding to the -CH₂- and -OH protons. Shifts would differ from the free ligand due to coordination with titanium. | Connectivity and electronic environment of the organic ligand. Confirmation of coordination. |

| ¹³C NMR | Triethanolamine Ligand | Signals for the two distinct carbon environments (-N-CH₂- and -O-CH₂-). Shifts would confirm coordination. | Carbon framework of the ligand. |

| 49Ti NMR | Titanium Center | A potentially broad signal in a chemical shift range characteristic of Ti(IV) complexes. | Direct observation of the titanium nucleus, confirming its chemical environment. Signal broadening could indicate complex size and symmetry. huji.ac.il |

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Solid-State Structure Analysis

X-ray Diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nepjol.info For this compound, which is a white powder at room temperature, powder XRD (PXRD) could be used to assess the crystallinity and phase purity of a bulk sample. alfa-chemistry.com

Vibrational Spectroscopy (Infrared and Raman) for Metal-Ligand Bond Analysis and Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the nature of chemical bonds within a molecule. ksu.edu.saedinst.com These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, such as those from polar bonds (e.g., O-H, C-O), while Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability, often seen in symmetric, non-polar bonds. ksu.edu.saedinst.com

In the analysis of this compound, the spectra would be dominated by the vibrations of the triethanolamine ligand. Key features would include:

C-H Stretching: Typically observed in the 2850-3000 cm⁻¹ region.

C-N Stretching: Found in the 1000-1250 cm⁻¹ range. naturalspublishing.com

C-O Stretching: Usually appears between 1000-1300 cm⁻¹.

The most critical information comes from the changes observed upon complexation. The disappearance or significant shift of the broad O-H stretching band (typically around 3300 cm⁻¹ in the free ligand) would indicate deprotonation and coordination of the oxygen atoms to the titanium center. Furthermore, the appearance of new, distinct bands in the low-frequency region (typically below 700 cm⁻¹) would be characteristic of the Ti-O stretching and bending vibrations, providing direct evidence of the metal-ligand bonds. researchgate.net

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method | Significance |

| C-H Stretch | 2850 - 3000 | IR & Raman | Confirms the presence of the alkyl backbone of the ligand. |

| C-O Stretch | 1000 - 1300 | IR | Position and intensity are sensitive to coordination with the metal center. |

| C-N Stretch | 1000 - 1250 | IR & Raman | Confirms the presence of the amine group in the ligand structure. naturalspublishing.com |

| Ti-O Stretch | 400 - 700 | IR & Raman | Direct evidence of the coordinate bond between titanium and the oxygen atoms of the ligand. researchgate.net |

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable.

The analysis would be expected to show a molecular ion peak corresponding to the compound's exact mass. Based on its chemical formula (C₆H₁₃NO₄Ti), the calculated monoisotopic mass is 215.0636987 Da. nih.gov The observed peak could correspond to the molecular ion [M]⁺ or a common adduct such as the protonated molecule [M+H]⁺.

Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. The resulting fragmentation pattern, showing the loss of specific neutral fragments (e.g., loss of ethoxy groups or water), would help to piece together the compound's structure and verify the connectivity between the titanium atom and the triethanolamine ligand. Additionally, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) could be used for highly sensitive quantification of the titanium content in a sample. perkinelmer.cl

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Source of Information |

| Chemical Formula | C₆H₁₃NO₄Ti | PubChem |

| Monoisotopic Mass | 215.0636987 Da | Computed by PubChem nih.gov |

| Expected Molecular Ion Peak (m/z) | ~215 or ~216 | Corresponding to [M]⁺ or [M+H]⁺ |

| Key Fragmentation Pathways | Loss of -CH₂CH₂O- fragments | Inferred from molecular structure |

Complementary Analytical Methods for Stoichiometric and Thermal Stability Assessment

To fully characterize the compound, complementary thermal analysis methods are employed. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for assessing thermal stability, decomposition pathways, and phase transitions.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would reveal the onset temperature of decomposition. As the organic ligand degrades at elevated temperatures, a significant weight loss would be observed. nih.gov The process is expected to conclude with a stable residual mass corresponding to titanium dioxide (TiO₂). Studies on related titanium-organic gels show decomposition of organic material occurring in the range of 300-400°C. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This analysis can detect endothermic events like melting (a melting point of 20.5°C has been reported for a similar compound) and exothermic events such as crystallization or decomposition. alfa-chemistry.comnih.gov Correlating a sharp exothermic peak from DSC with a rapid weight loss from TGA provides strong evidence for the decomposition temperature of the compound.

Table 4: Summary of Thermal Analysis Data

| Analytical Method | Measurement | Information Obtained |

| Thermogravimetric Analysis (TGA) | Mass loss vs. Temperature | Onset of decomposition, thermal stability range, residual mass (stoichiometry of final oxide). mdpi.com |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Melting point, crystallization temperatures, exothermic decomposition events. researchgate.net |

Mechanistic Insights into Reactions Involving Titanium 2,2 ,2 Nitrilotrisethanolate

Hydrolysis and Condensation Pathways in Titanium Oxide Material Synthesis

The hydrolysis of titanium precursors is critically dependent on reaction conditions, particularly pH and the solvent system employed. The triethanolamine (B1662121) (C₆H₁₅NO₃) ligand in Titanium 2,2',2''-nitrilotrisethanolate plays a crucial role in moderating the reaction environment.

pH Effects: The pH of the reaction medium significantly influences the kinetics of hydrolysis. In systems involving titanium tetrachloride (TiCl₄) as the titanium source, triethanolamine is used to adjust the pH. As the concentration of triethanolamine increases, the system's pH rises, which counteracts the protons (H⁺) generated during hydrolysis. scielo.brscielo.br This leads to a higher degree of hydrolysis of the TiO₂ precursor and an increased rate of the subsequent condensation reactions. scielo.brscielo.br

However, the relationship is not linear. While a neutral pH of around 7 often results in an optimal conversion rate, very high pH levels can cause an overly rapid hydrolysis due to the high concentration of hydroxide (B78521) ions (OH⁻). scielo.brmdpi.com This can lead to uncontrolled precipitation and agglomeration of TiO₂ grains. mdpi.com Conversely, in acidic environments (low pH), the high concentration of H⁺ ions inhibits the hydrolysis reaction, slowing down the formation of titania particles. mdpi.comresearchgate.net The degree of hydrolysis for titanium monomers is directly dependent on the pH of the solution. researchgate.net

| pH Level | Effect on Hydrolysis and Condensation | Outcome |

| Low (Acidic) | Inhibits the hydrolysis of the titanium precursor. mdpi.comresearchgate.net Accelerates the polycondensation of titanium hydroxyl complexes. mdpi.com | Fewer, but larger, TiO₂ grains are formed. mdpi.com |

| Neutral (pH ≈ 7) | Promotes a high degree of hydrolysis and an efficient condensation rate. scielo.br | High conversion rate to TiO₂. scielo.br |

| High (Alkaline) | Intensifies the hydrolysis reaction due to high OH⁻ concentration. scielo.brmdpi.com Inhibits the polycondensation reaction. mdpi.com | Rapid precipitation and potential agglomeration of TiO₂ grains. mdpi.com |

Solvent Effects: The choice of solvent also has a pronounced effect on the hydrolysis and condensation process. Different solvents, such as ethylene (B1197577) glycol or isopropanol (B130326), can alter the reaction pathways. uctm.edu The presence of a chelating solvent can increase the thermal stability of the gel and influence the crystallization temperature of the resulting titanium oxide. uctm.edu For instance, using ethylene glycol with a titanium butoxide precursor can keep the resulting material amorphous up to 400°C, whereas using isopropanol leads to crystallization at lower temperatures. uctm.edu This demonstrates that the solvent is not merely a medium but an active participant in controlling the structure of the final material.

Following hydrolysis, the formation of solid titanium oxide proceeds through nucleation and growth stages, which are fundamental in determining the final particle size, morphology, and crystallinity.

The process typically begins with the formation of primary monomeric species, such as [Ti(OH)h(OH₂)₆₋h]⁽⁴⁻h⁾⁺, from the hydrolyzed precursor. researchgate.netosti.gov When the concentration of these monomers reaches a critical supersaturation level, nucleation occurs, leading to the formation of stable nuclei. researchgate.net This initial nucleation often happens on specific sites, such as isolated silanol (B1196071) groups on a silica (B1680970) surface in composite materials, to form tetrahedral Si–O–Ti(OH)₃ units. osti.gov

Once the nuclei are formed, they grow by the further addition of monomeric species from the solution. This growth can proceed until the monomer concentration drops below the supersaturation level, at which point nucleation ceases, and the existing particles continue to grow. researchgate.net The growth mechanism can involve the lateral expansion from initial nucleation centers, creating a two-dimensional network that eventually builds up into a three-dimensional structure. osti.gov The conditions of hydrolysis, such as the water-to-precursor ratio, heavily influence this stage. An excess of water can lead to near-complete hydrolysis and the direct precipitation of crystalline nanoparticles, often a mix of anatase and brookite phases. researchgate.net In contrast, partial hydrolysis in a predominantly organic solvent tends to produce highly porous, amorphous structures that crystallize only upon subsequent heat treatment. researchgate.net

Polycondensation is the final step in the formation of the solid TiO₂ network, where the initial titanium hydroxyl complexes link together, eliminating water or alcohol molecules to form Ti-O-Ti (oxolation) or Ti-OH-Ti (olation) bridges.

The pH of the medium plays a dual role in this process. As discussed, it controls the initial hydrolysis, but it also directly impacts the condensation reactions. In acidic conditions, the increased concentration of H⁺ ions can accelerate the polycondensation of dehydrated titanium hydroxyl complexes, promoting the growth of larger particles. mdpi.com In contrast, at high pH levels, the abundance of OH⁻ ions, while driving hydrolysis, tends to inhibit the polycondensation reaction. mdpi.com This can slow the growth rate of the TiO₂ grains. mdpi.com

The specific nature of the titanium hydroxo-complexes present in the solution, which is itself a function of pH, dictates the condensation pathway. researchgate.net For example, at a pH close to 1, the dominant species are [Ti(OH)(OH₂)₅]³⁺ and [Ti(OH)₂(OH₂)₄]²⁺, while at a pH of 6 to 8, neutral [Ti(OH)₄(OH₂)₂]⁰ complexes are formed. researchgate.net The condensation of these different intermediates leads to the various polymorphs of titanium dioxide (anatase, rutile, and brookite), with the final phase composition being highly dependent on the pH during synthesis. researchgate.net

Catalytic Reaction Mechanisms

Titanium complexes, including alkoxides like this compound, are recognized for their catalytic activity in a range of organic reactions. The Lewis acidic nature of the titanium center and its ability to exist in multiple oxidation states are key to its function as a catalyst.

Titanium-based catalysts are effective in promoting esterification (the reaction of an acid and an alcohol to form an ester) and transesterification (the exchange of the alkoxy group of an ester). google.comgoogle.com These reactions are crucial in the production of polyesters, plasticizers, and biodiesel. google.commdpi.com

The general mechanism for titanium-catalyzed esterification involves the coordination of the carboxylic acid to the Lewis acidic titanium center of the alkoxide. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to yield the final ester product. The titanium catalyst is then regenerated to participate in the next cycle. Titanium catalysts are particularly advantageous as they can be used with acid-sensitive substrates where traditional acid catalysts would cause product decomposition. researchgate.net

In transesterification, the titanium catalyst activates the ester in a similar manner, allowing it to be attacked by an alcohol. This versatility allows for the reaction between two different esters to form two new esters, or the reaction of an ester with an alcohol to produce a new ester and a new alcohol. google.comgoogle.com The use of titanium catalysts can significantly reduce reaction times and temperatures, especially when combined with techniques like microwave heating. researchgate.net Although specific mechanistic studies on this compound are not abundant, its classification as a titanium alkoxide places it within the class of compounds well-known for this type of catalysis. google.commdpi.com

| Catalytic Reaction | Substrates | Key Mechanistic Feature |

| Esterification | Carboxylic acids, Alcohols (including acid-sensitive variants) researchgate.net | Coordination of the carboxylic acid to the Lewis acidic Ti center, activating the carbonyl group for nucleophilic attack. google.com |

| Transesterification | Esters, Alcohols | Activation of the ester's carbonyl group by the Ti catalyst, facilitating alkoxy exchange. google.com |

Olefin Polymerization: Titanium complexes have been foundational in the field of olefin polymerization since the discovery of Ziegler-Natta catalysts. researchgate.netscispace.com Titanium(IV) alkoxo complexes, a class that includes this compound, can act as precatalysts in these systems. researchgate.netresearchgate.net The catalytic activity is typically initiated by an organoaluminum compound, such as triethylaluminum (B1256330) (TEA) or methylaluminoxane (B55162) (MAO), which alkylates the titanium center and generates the active cationic species. researchgate.netbohrium.com

The polymerization mechanism proceeds via the repeated insertion of olefin monomers into the titanium-carbon bond of the active site. The oxidation state of the titanium is crucial; Ti(III) species are generally considered the active state in classical Ziegler-Natta catalysis, formed by the reduction of the initial Ti(IV) precursor. scispace.com The ligands surrounding the titanium center, such as the triethanolamine chelate, play a critical role in determining the catalyst's activity, stability, and the stereochemistry of the resulting polymer. researchgate.net

Oxidation Reactions: The ability of titanium to cycle between different oxidation states (e.g., Ti(II), Ti(III), Ti(IV)) makes it a candidate for catalyzing redox reactions. scispace.comnih.gov For example, titanium-catalyzed oxidative amination reactions can proceed through a formal Ti(II)/Ti(IV) catalytic cycle. nih.gov In some proposed mechanisms, a key reactive species is a titanium-imido (Ti≡NR) complex, which can undergo cycloaddition reactions with unsaturated molecules like alkynes and alkenes. nih.gov

Elucidation of this compound as a Lewis Acid Catalyst

This compound, a titanium complex incorporating a triethanolamine ligand, has garnered attention for its catalytic activity, which is primarily attributed to the Lewis acidic nature of the central titanium(IV) ion. The elucidation of its role as a Lewis acid catalyst involves understanding the coordination environment of the titanium center, its interaction with substrate molecules, and the subsequent activation of these substrates toward chemical transformations. While detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature, insights can be drawn from the broader understanding of titanium-based Lewis acids and related titanium-alkanolamine complexes.

The fundamental principle of Lewis acid catalysis by titanium compounds lies in the ability of the electron-deficient titanium(IV) center to accept electron pairs from Lewis basic sites on substrate molecules, such as the oxygen or nitrogen atoms of carbonyls, esters, and alcohols. researchgate.netfao.org This interaction, forming a Lewis acid-base adduct, withdraws electron density from the substrate, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. fao.org The coordination of the triethanolamine ligand to the titanium center plays a crucial role in modulating its Lewis acidity and steric environment, which in turn influences its catalytic efficacy and selectivity.

Research on related titanium aminotriphenolate catalysts in esterification reactions has shown that the catalytic activity is not solely dependent on the Lewis acidity of the titanium center. The amphoteric nature of the catalyst, combining Lewis acidity with the Brønsted basicity of a titanium-bound group, can be crucial for the catalytic cycle. researchgate.net Hydrogen bonding interactions are also considered essential for pre-organizing substrates and stabilizing intermediates and transition states. researchgate.net While direct evidence for such cooperative catalysis in this compound is not explicitly available, these findings on structurally related compounds provide a plausible framework for its mechanistic behavior.

The table below summarizes the general steps involved in a Lewis acid-catalyzed reaction, which can be extrapolated to the action of this compound based on the behavior of other titanium catalysts.

| Catalytic Step | Description | Key Intermediates |

| 1. Catalyst-Substrate Binding | The Lewis acidic titanium center of the catalyst coordinates to a Lewis basic site (e.g., carbonyl oxygen) of the substrate molecule. | Lewis acid-substrate adduct |

| 2. Substrate Activation | The coordination withdraws electron density from the substrate, increasing its electrophilicity and making it more reactive. | Activated substrate complex |

| 3. Nucleophilic Attack | A nucleophile attacks the activated substrate, leading to the formation of a new chemical bond. | Tetrahedral intermediate (in carbonyl additions) |

| 4. Product Formation & Catalyst Regeneration | The intermediate rearranges to form the final product, which then dissociates from the titanium center, regenerating the active catalyst for the next cycle. | Product and free catalyst |

Detailed research findings on the catalytic performance of titanium complexes in various reactions highlight the importance of the ligand sphere in tuning the catalyst's properties. For instance, in the transesterification of soybean oil, titanium isopropoxide has been shown to be an effective catalyst. researchgate.net The modification of titanium isopropoxide with ligands like diols can alter the catalytic activity, although stability towards hydrolysis can be a challenge. core.ac.uk The use of titanium(IV) (triethanolaminato)isopropoxide in such reactions suggests that the triethanolamine ligand imparts specific properties to the catalyst, potentially enhancing its stability and modulating its reactivity.

The following table presents representative data from studies on titanium-catalyzed transesterification, illustrating the effect of catalyst type and reaction conditions on product yield. While this data does not directly correspond to this compound, it provides a comparative context for the performance of titanium-based catalysts.

| Catalyst | Substrate | Alcohol | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Ester Yield (%) | Reference |

| Titanium isopropoxide | Soybean Oil | Isopropanol | 1 | 200 | 3 | 41.56 | researchgate.net |

| Titanium isopropoxide | Monoolein | Isopropanol | - | Room Temp. | - | >99 | fao.org |

| Yttrium isopropoxide | Soybean Oil | Methanol (B129727) | 1 | - | - | - | researchgate.net |

It is important to note that the actual mechanistic pathway for reactions catalyzed by this compound may be more complex and could involve ligand exchange steps or the formation of dimeric or oligomeric active species. nih.gov Further dedicated spectroscopic and computational studies are necessary to fully elucidate the intricate details of its catalytic cycle and the precise role of the triethanolamine ligand in modulating the Lewis acidity and reactivity of the titanium center.

Theoretical and Computational Investigations of Titanium 2,2 ,2 Nitrilotrisethanolate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a molecule's electronic structure, which in turn governs its reactivity. For titanium complexes, DFT studies are used to understand bonding, electronic transitions, and reactivity patterns. researchgate.netshirazu.ac.ir

Detailed research findings from DFT calculations on analogous metal-triethanolamine complexes reveal insights applicable to the titanium variant. mdpi.com For instance, calculations performed on a similar nickel-triethanolamine complex using the PBE0/6-311G(d,p) level of theory have successfully predicted its electronic properties. mdpi.com Such studies typically analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity, stability, and electronic transitions. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity.

DFT calculations also provide a detailed map of the Density of States (DOS), which shows the contribution of different atomic orbitals (s, p, d) to the molecular orbitals at various energy levels. researchgate.net For a titanium(IV) complex, which is a d⁰ metal ion, the analysis would focus on the contributions from the ligand orbitals and the empty d-orbitals of the titanium center. researchgate.net This information is crucial for predicting how the molecule will interact with other reagents.

| Calculated Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Ligand Interactions

While DFT is excellent for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the large-scale conformational landscape and dynamic behavior of flexible molecules like Titanium 2,2',2''-nitrilotrisethanolate. The triethanolamine (B1662121) ligand can adopt various conformations, and its arms can flex and rotate, leading to a complex potential energy surface.

Molecular dynamics simulations model the atomic motions of a system over time by solving Newton's equations of motion. mdpi.com This requires a force field, which is a set of parameters that defines the potential energy of the molecule as a function of its atomic coordinates. For titanium-containing systems, these force fields must accurately describe the complex interactions involving the metal center, including bond stretching, angle bending, and non-bonded forces. researchgate.net

Through MD simulations, researchers can:

Explore Conformational Space: Identify the most stable, low-energy conformations of the complex in different environments (e.g., in a vacuum or in a solvent).

Analyze Ligand Flexibility: Understand how the triethanolamine ligand wraps around the titanium center and how its hydroxyl groups may participate in hydrogen bonding.

Simulate Ligand Interactions: Model how the complex interacts with solvent molecules, substrates, or other reagents, which is crucial for understanding its behavior in solution and during chemical reactions.

While specific MD studies on this compound are not widely published, the methodology has been extensively applied to other titanium-based systems, such as TiO₂ nanoparticles, to study aggregation and surface interactions. researchgate.net These studies show that electrostatic interactions often dominate the behavior of titanium-containing materials. researchgate.net

Quantum Chemical Studies of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly using DFT, are instrumental in mapping out the pathways of chemical reactions. They allow for the characterization of transient species like reaction intermediates and transition states, which are often impossible to isolate and study experimentally.

Mechanistic studies on titanium-catalyzed reactions provide clear examples of this capability. nih.gov For instance, in Ti-catalyzed oxidative amination reactions, the key reactive species is proposed to be a titanium imido (Ti≡NR). nih.gov Quantum chemical calculations have been used to trace the entire reaction cycle, starting from this intermediate. The process involves a [2+2] cycloaddition with an alkyne to form a four-membered ring intermediate, an azatitanacyclobutene. nih.gov The subsequent insertion of a second alkyne molecule is often found to be the rate-determining step, leading to an azatitanacyclohexadiene intermediate. nih.gov

By calculating the free energies of all reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This allows for the identification of the most likely reaction pathway and the factors that control the reaction's speed and selectivity.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| IM4-Dimer | Starting Ti-imido complex | 0.0 |

| IM5 | Azatitanacyclobutene intermediate | -5.1 |

| TS2 | Transition state for second alkyne insertion | +25.3 |

| IM6 | Azatitanacyclohexadiene intermediate | -28.0 |

| IM7 | Product complex before dissociation | -50.5 |

Prediction of Coordination Geometries and Energetic Stabilities

A fundamental application of computational chemistry is the prediction of molecular structure. For coordination complexes, this includes determining the coordination number of the metal center, the geometry of the surrounding ligands, and key structural parameters like bond lengths and angles. Titanium(IV) complexes can adopt various coordination numbers, with six being the most common, though five, seven, and eight are also known. researchgate.net

Computational methods can predict the most stable structure of this compound by performing geometry optimizations on different possible isomers and coordination modes. The structure with the lowest calculated energy is predicted to be the most stable. The triethanolamine ligand can act as a tetradentate ligand, binding through its nitrogen atom and three oxygen atoms.

Studies on related titanium complexes have shown that DFT can accurately predict geometries. For example, a mono(guanidinate)titanium(IV) complex was found to have a distorted trigonal bipyramidal coordination around the titanium center. mdpi.com In a bis(triethanolamine)nickel(II) complex, X-ray crystallography revealed a distorted octahedral geometry, which was well-reproduced by DFT calculations. mdpi.com These calculations provide precise bond lengths and angles that are often in excellent agreement with experimental data.

| Parameter | Typical Calculated Value (Å or °) | Reference Complex Type |

|---|---|---|

| M-N Bond Length | 2.0 - 2.2 Å | Ti-Guanidinate, Ni-TEA mdpi.commdpi.com |

| M-O Bond Length | 1.8 - 2.1 Å | Ni-TEA mdpi.com |

| N-M-O Bond Angle | ~80° | Chelate ring angle in Ni-TEA mdpi.com |

| O-M-O Bond Angle | 80 - 170° | Varies with geometry (e.g., cis vs. trans in octahedral) mdpi.com |

Advanced Applications in Chemical Synthesis and Materials Precursor Chemistry

Precursor Chemistry for Functional Titanium-Based Materials

The stability and solubility of titanium 2,2',2''-nitrilotrisethanolate make it an excellent precursor for the fabrication of a variety of titanium-based materials. The triethanolamine (B1662121) ligand plays a critical role in moderating the hydrolysis and condensation rates of the titanium center, which is essential for achieving controlled material growth and morphology.

The synthesis of titanium dioxide (TiO2) nanostructures with specific morphologies, such as nanotubes and nanosheets, is critical for applications in photocatalysis, energy storage, and biomedical devices. bohrium.com Sol-gel and hydrothermal methods are prominent low-temperature, solution-based approaches for creating these structures. bohrium.comresearchgate.net In these processes, a titanium precursor is hydrolyzed and condensed under controlled conditions. The use of a chelated precursor like this compound is advantageous because the triethanolamine ligand helps to control the reaction kinetics, preventing the rapid and uncontrolled precipitation of TiO2. This controlled reactivity allows for the self-assembly of intermediates into highly ordered, one-dimensional (1D) or two-dimensional (2D) nanostructures.

Hydrothermal synthesis, which involves heating a precursor solution in a sealed autoclave, is a widely used method to produce various TiO2 morphologies, including nanotubes, nanobelts, and nanorods. nih.govresearchgate.net The morphology of the final product is influenced by parameters such as temperature, reaction time, and the type of precursor and additives used. bohrium.comnih.gov Studies have shown that N-containing ligands, such as methylamine (B109427) and ethylenediamine, can promote the formation of TiO2 nanotubes. researchgate.net Triethanolamine, being a nitrogen-containing chelating agent, functions similarly by guiding the growth of specific crystalline structures. For instance, the hydrothermal treatment of a TiO2 powder in a concentrated sodium hydroxide (B78521) solution, followed by acid washing, leads to the formation of titanate nanosheets that can subsequently roll up to form nanotubes. mit.edu The presence of a chelating ligand like triethanolamine in the precursor can influence this exfoliation and curling process. mit.edu

| Precursor | Method | Conditions | Resulting Nanostructure | Reference |

|---|---|---|---|---|

| TiO₂ Powder (P25) | Alkaline Hydrothermal | 6 M NaOH, 180°C, 12 h | TiO₂(B) Nanosheets | mit.edu |

| Titanium Isopropoxide (TIP) | Wet Chemical | Tripropylamine (TPA) as capping ligand, Room Temp, 12 h | Anatase TiO₂ Nanosheets | rroij.com |

| Ti Foil | Anodization | Fluoride-containing electrolyte, 20 V, 6-12 h | Highly Ordered TiO₂ Nanotube Array | nih.gov |

| TiOSO₄ | Hydrothermal | 100-220°C, 6 h | TiO₂ Nanobelts, Nanourchins, Nanotubes | nih.gov |

Solution-based deposition techniques such as spin-coating, dip-coating, and spray pyrolysis are cost-effective and scalable methods for producing TiO2 thin films. bohrium.comresearchgate.netresearchgate.net These films have applications in self-cleaning coatings, solar cells, and sensors. bohrium.com A key requirement for these methods is a stable and soluble precursor solution that can be uniformly applied to a substrate. This compound is well-suited for this purpose due to its good solubility and the stabilizing effect of the chelate structure, which prevents premature hydrolysis. google.com

In a typical sol-gel dip-coating process, the substrate is withdrawn from the precursor solution at a controlled speed, leaving a thin liquid layer that is subsequently converted to a solid film through evaporation and heat treatment. researchgate.netuniv-biskra.dz The chelated nature of this compound ensures that the titanium species remain in solution, leading to the formation of smooth, uniform, and crack-free films. google.com The thermal treatment step, often involving calcination at several hundred degrees Celsius, serves to remove the organic ligand and crystallize the amorphous TiO2 into the desired phase, such as anatase or rutile. researchgate.netresearchgate.net The choice of deposition technique and processing parameters allows for precise control over the film's thickness, morphology, and crystalline structure. researchgate.netmdpi.com

Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, high refractive index) into a single composite material. researchgate.net this compound is an exemplary precursor for these materials because the triethanolamine ligand is an organic moiety covalently bound to the inorganic titanium center. This structure allows the precursor to be chemically integrated into a polymer network.

These hybrid materials can be synthesized by mixing the titanium chelate with monomers or polymers and then inducing polymerization or cross-linking. nih.govnih.gov For example, titanium oxide hydrates can readily react with hydroxylated polymers to form robust molecular hybrid systems. researchgate.net The resulting composites can exhibit enhanced mechanical properties, tunable refractive indices, and increased glass transition temperatures. researchgate.net Such materials are being explored for applications in photonics, catalysis, and bioactive coatings. beilstein-journals.orgrsc.org Research has demonstrated the creation of hybrid thin films by combining titanium tetra-isopropoxide (TTIP) with organic nucleobases using molecular layer deposition (MLD), highlighting the potential for creating complex, functional hybrid structures from titanium alkoxide precursors. beilstein-journals.org The use of this compound offers a direct route to incorporate both titanium oxide and a nitrogen-containing organic component into the final material.

Catalytic Role in Polymerization and Cross-linking Reactions

Titanium-based catalysts, including chelates like this compound, are known for their high efficiency, low toxicity, and economic viability in polymerization reactions. nih.govacs.org They are particularly effective in the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). acs.orgacs.org The ligand environment of the titanium catalyst significantly influences its activity and the properties of the resulting polymer. nih.gov

Titanium chelates also function as effective catalysts for cross-linking reactions, which are essential for curing polymers like silicones and silane-terminated polymers. google.comtib-chemicals.com In these applications, the catalyst facilitates the condensation reactions that form a durable polymer network. tib-chemicals.com Titanium chelates containing triethanolamine are specifically noted for their use as cross-linking catalysts. google.com The moisture sensitivity of many titanate catalysts is a critical factor in their handling and application, as hydrolysis can alter their catalytic activity. tib-chemicals.com

| Monomer | Catalyst Type | Conditions | Polymer Characteristics | Reference |

|---|---|---|---|---|

| ε-Caprolactone (ε-CL) | Tellurium-bridged bis(aryloxo)titanium complex | Anisole, 100°C | Quantitative yield, narrow molecular weight distribution | acs.org |

| l-Lactide (LLA) | Tellurium-bridged bis(aryloxo)titanium complex | Anisole, 100°C | Controlled polymerization, narrow molecular weight distribution | acs.org |

| ε-Caprolactone (ε-CL) | Ti(OR)₂X₂ type complexes | Dichloromethane, 25°C, 8 h | 100% conversion, Mw = 4800-10900 g/mol | nih.govacs.org |

Selective Catalysis in Complex Organic Transformations

The ability to control the stereochemistry and regiochemistry of a chemical reaction is a cornerstone of modern organic synthesis, particularly in the production of fine chemicals and pharmaceuticals. Titanium catalysts have shown significant promise in mediating such selective transformations.

The ligand framework surrounding a metal catalyst creates a specific three-dimensional environment that can direct the approach of substrates, thereby favoring the formation of a particular stereoisomer or regioisomer. The triethanolamine ligand in this compound is a chiral, tetradentate chelator that can establish a well-defined chiral pocket around the titanium atom. This structural feature makes it a promising candidate for stereoselective catalysis. Research has shown that other chiral titanium catalysts can be used to achieve stereoselective synthesis of complex molecules like C-glycosides through radical-based transformations. nus.edu.sgnih.gov

Similarly, titanium catalysts have been successfully employed in regioselective reactions. sapub.org For example, TiCl4-based systems have been used for the regioselective synthesis of indoles via intermolecular hydroamination reactions. sapub.org The regioselectivity of these reactions, which dictates where a new bond is formed on a molecule, is often controlled by the catalyst system. mdpi.com While specific studies detailing the use of this compound in these exact transformations may be limited, the principles of ligand-controlled selectivity strongly suggest its potential in developing new catalytic methods for fine chemical synthesis. nus.edu.sgrsc.org

Investigation of Novel Catalytic Cycles and Process Optimization

The exploration of this compound and related titanium complexes in catalysis has revealed their potential in a variety of chemical transformations. Research has focused on understanding their catalytic cycles and optimizing reaction conditions to enhance efficiency and product selectivity. These compounds are particularly noted for their effectiveness in polymerization and transesterification reactions.

The catalytic mechanism of titanium alkoxides, including this compound, generally involves the coordination of substrates to the titanium center through its alkoxide groups. evitachem.com This coordination facilitates transformations such as polymerization and oxidation by stabilizing the transition states. evitachem.com The synthesis of these catalysts often involves the reaction of a titanium precursor, like titanium isopropoxide, with an alkanolamine such as triethanolamine. researchgate.netresearchgate.net Spectroscopic studies have shown that in these reactions, an alcohol exchange occurs, and the nitrogen atom of the alkanolamine can form a dative bond with the titanium atom. researchgate.net

Catalysis in Polymerization Reactions

Titanium-based catalysts, including those with tridentate ligands similar to the nitrilotrisethanolate structure, have garnered significant attention for ring-opening polymerization (ROP) due to their high efficiency and low toxicity. nih.gov The structure of the ligands surrounding the titanium center plays a crucial role in the polymerization behavior and the structure of the resulting polymer. nih.gov For instance, dendritic titanium catalysts have shown that increased steric hindrance of substituents can lead to higher catalytic activity and produce polymers with greater molecular weight, such as ultra-high-molecular-weight polyethylene. nih.gov

The optimization of polymerization processes involves studying the effects of various parameters. Key factors that are often investigated include the molar ratio of the catalyst to the monomer, reaction temperature, reaction time, and polymerization pressure. For example, in ethylene (B1197577) polymerization using a dendritic salicylaldimine titanium catalyst, optimal conditions were found to be a reaction temperature of 25°C and a reaction time of 30 minutes. nih.gov The design of the catalyst's ligand structure is critical not only for polymerization activity but also for controlling the stereoselectivity of the resulting polymers. d-nb.info

Table 1: Process Optimization in Ethylene Polymerization using a Dendritic Titanium Catalyst

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Catalyst Type | Dendritic 3,5-di-tert-butylsalicylaldehyde titanium | Good catalytic performance | nih.gov |

| Reaction Temperature | 25°C | Optimal for high activity | nih.gov |

| Reaction Time | 30 min | Sufficient for high conversion | nih.gov |

| Ethylene Pressure | 1.0 MPa | Effective for polymerization | nih.gov |

| Co-catalyst | Methylaluminoxane (B55162) (MAO) | Activation of the titanium precursor | nih.gov |

Catalysis in Transesterification Reactions

Titanium alkoxides are also effective catalysts for transesterification reactions, which are crucial in processes like biodiesel production and the synthesis of various esters. nih.govmdpi.com The use of titanium catalysts can be advantageous over traditional acid catalysts, especially when substrates are sensitive to acid, which can lead to side reactions and product decomposition. nih.gov

Process optimization in titanium-catalyzed transesterification often involves exploring the use of microwave heating, which can significantly reduce reaction times. nih.gov For example, a methodology using microwave heating at 160°C allowed for the completion of esterification and transesterification reactions within one hour. nih.gov The scope of this methodology has been shown to be broad, accommodating aromatic, aliphatic, and heteroaromatic acids, as well as acid-sensitive alcohols. nih.gov In the context of biodiesel production from waste palm oil, optimization of a sulfated titania-silica catalyst involved a reaction temperature of 120°C, an oil to methanol (B129727) ratio of 1:15, and a reaction time of 5 hours to achieve a 91% yield. mdpi.com

Table 2: Optimization of Transesterification Reactions using Titanium-Based Catalysts

| Reaction Type | Catalyst | Key Optimization Parameters | Outcome | Reference |

|---|---|---|---|---|

| Esterification/Transesterification | Titanium catalyst | Microwave heating at 160°C for 1 hour | Rapid completion of reaction for a broad range of substrates | nih.gov |

| Biodiesel Production | SO₄²⁻/TiO₂-SiO₂ | 120°C, 1:15 oil to methanol ratio, 5-hour reaction time, 13 wt. % catalyst loading | 91% biodiesel yield from decanter cake | mdpi.com |

| Methyl Methacrylate Transesterification | Ti(OBu)₄ | Evaluation of homogeneous contribution | Catalytic activity mainly due to dissolved species | researchgate.net |

The investigation into the catalytic cycles of this compound and related compounds continues to be an active area of research. Understanding the intricate details of the reaction mechanisms and optimizing process parameters are key to harnessing the full potential of these versatile catalysts in both established and novel chemical syntheses. The ability to tailor the catalyst structure and reaction conditions allows for the production of a wide array of valuable chemical products with high efficiency and selectivity.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for Organotitanium Compounds

The chemical industry is increasingly driven by the principles of green chemistry, which aim to design processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net The development of novel and sustainable synthetic routes for organotitanium compounds, including chelates like titanium 2,2',2''-nitrilotrisethanolate, is a key area of future research. Traditional synthesis methods often rely on titanium tetrachloride, which generates hydrogen chloride as a corrosive byproduct. wikipedia.org Future routes will focus on improving atom economy, utilizing renewable feedstocks, and employing safer, more environmentally benign solvents and reaction conditions. chemistryjournals.net

One promising approach involves the direct reaction of tetraalkoxytitanates, such as titanium isopropoxide, with chelating agents like triethanolamine (B1662121). google.com This method avoids the formation of harsh byproducts. Research is exploring the optimization of these routes through catalysis and the use of alternative energy sources, such as microwave-assisted synthesis, which can reduce reaction times and energy consumption. chemistryjournals.net The use of water, ionic liquids, or supercritical fluids as alternative solvents is also being investigated to replace traditional volatile organic solvents. chemistryjournals.net

Another area of focus is the development of catalytic processes for synthesizing these compounds, moving away from stoichiometric reactions to improve efficiency and reduce waste. chemistryjournals.net For example, developing catalytic systems that can facilitate the formation of titanium-chelate structures directly from titanium dioxide (TiO2) and the corresponding ligands would represent a significant leap in sustainable manufacturing. rsc.org

Table 1: Comparison of Synthetic Routes for Organotitanium Compounds

| Synthetic Route | Starting Materials | Key Advantages | Research Focus | Citation |

|---|---|---|---|---|

| Traditional Route | Titanium tetrachloride, Alcohols/Amines | Well-established, high reactivity | Managing corrosive byproducts (e.g., HCl) | wikipedia.org |

| Alkoxide Route | Tetraalkoxytitanates, Chelating Agents (e.g., Triethanolamine) | Avoids harsh byproducts, milder conditions | Improving yield and purity, solvent selection | google.com |

| Catalytic Synthesis | Titanium dioxide, Ligands | Potentially high atom economy, uses abundant TiO2 | Catalyst design, reaction optimization | rsc.org |

| Microwave-Assisted Synthesis | Various precursors | Reduced reaction times, lower energy consumption | Scaling up processes, solvent compatibility | chemistryjournals.net |

Rational Design of Derivatives with Tuned Reactivity and Selectivity Profiles

A significant advantage of organotitanium compounds is the ability to precisely control their reactivity and selectivity by modifying the ligands attached to the titanium center. google.com Future research will heavily focus on the rational design of derivatives of this compound to create "tailor-made" reagents for specific chemical transformations. google.comjournals.co.za

By systematically varying the electronic and steric properties of the ligands, it is possible to fine-tune the compound's performance as a catalyst or reagent. google.com For instance, introducing electron-withdrawing or electron-donating groups onto the triethanolamine backbone can alter the Lewis acidity of the titanium center, thereby influencing its catalytic activity in reactions such as esterification or polymerization. rsc.org The design of sterically demanding ligands can enhance stereoselectivity, a crucial factor in the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Recent advancements have highlighted the potential of titanium catalysts in a range of reactions, including hydroamination, redox catalysis, and C-C bond formation. rsc.orgnih.govresearchgate.net Emerging areas include the development of organotitanium complexes for "click chemistry," a set of powerful, reliable, and selective reactions for rapidly synthesizing new compounds and materials. researchgate.netresearchgate.net Designing derivatives of this compound that can participate in or catalyze such reactions opens up new avenues in drug discovery and materials science. researchgate.net

Table 2: Strategies for Tuning Reactivity and Selectivity

| Design Strategy | Approach | Effect on Compound | Potential Application | Citation |

|---|---|---|---|---|

| Electronic Tuning | Introduce electron-withdrawing/donating groups on ligands | Modifies Lewis acidity and redox potential of the Ti center | Enhanced catalytic activity in polymerization, esterification | rsc.org |

| Steric Hindrance | Incorporate bulky substituents on the ligand framework | Increases stereo- and regioselectivity | Asymmetric synthesis of chiral molecules | journals.co.zanih.gov |

| Ligand Exchange | Replace existing ligands (e.g., alkoxides) with functional groups | Introduces new reactive sites | Cross-coupling reactions, "click" chemistry | researchgate.netresearchgate.net |

| Mixed-Ligand Systems | Use multiple different chelating agents in one complex | Creates unique reactivity profiles and stability | Specialty catalysts for complex transformations | google.comacs.org |

Integration of Multiscale Modeling Approaches for Complex Reaction Systems

Understanding the intricate mechanisms of reactions catalyzed by organotitanium compounds is often challenging through experimental methods alone. Multiscale modeling, which combines quantum mechanical (QM) and classical molecular mechanics (MM) methods, is emerging as an indispensable tool for elucidating complex reaction pathways. nobelprize.orgucl.ac.uk This computational approach allows researchers to model systems at multiple levels of theory, providing a holistic view of the reaction from the electronic level to the bulk system. ucl.ac.ukwordpress.com

Future research will increasingly rely on these models to predict the structure-reactivity relationships of this compound and its derivatives. google.com By simulating the interaction of the catalyst with substrates, researchers can identify transition states, calculate activation energies, and understand the factors that control selectivity. wordpress.com This knowledge is crucial for the rational design of more efficient and selective catalysts, reducing the need for trial-and-error experimentation. google.com

The application of multiscale modeling extends to predicting the behavior of these compounds in complex environments, such as in solution or at the interface of a material. wordpress.com For example, simulations can help understand how solvent molecules interact with the catalyst and influence its activity. As computational power grows, these models will become more sophisticated, enabling the in-silico screening of new catalyst designs and the development of kinetic models for entire reaction systems. ucl.ac.ukllnl.gov

Advanced Methodologies for the Integration of this compound in Next-Generation Material Architectures

Titanium alkoxides and chelates are valuable precursors for the synthesis of advanced materials, most notably titanium dioxide (TiO2). wikipedia.orgnoahchemicals.com this compound, with its defined structure and reactivity, is an ideal candidate for creating highly controlled material architectures. Future research will focus on developing advanced methodologies to integrate this compound into next-generation materials with tailored properties.

One key area is the sol-gel process, where the controlled hydrolysis and condensation of the precursor lead to the formation of gels, which can then be processed into powders, thin films, or fibers. noahchemicals.comresearchgate.net The triethanolamine ligand in this compound acts as a chelating agent that can moderate the hydrolysis rate, allowing for greater control over the final morphology and crystallinity of the TiO2 product. researchgate.net This control is essential for applications in photocatalysis, sensors, and photovoltaics, where the material's performance is highly dependent on its structure. mdpi.com

Furthermore, research is exploring the use of these precursors in advanced deposition techniques like metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) to create ultra-thin, uniform films for microelectronics and optical coatings. noahchemicals.comgelest.com Another emerging opportunity is the creation of inorganic-organic hybrid materials, where the titanium complex is chemically incorporated into a polymer matrix. rsc.org This can lead to materials with enhanced thermal stability, mechanical strength, or unique optical properties, suitable for applications ranging from advanced coatings to biomedical devices. chemscene.comijera.com

Table 3: Applications in Next-Generation Materials

| Methodology | Material Product | Key Advantage of Using this compound | Emerging Application | Citation |

|---|---|---|---|---|

| Sol-Gel Synthesis | TiO2 nanoparticles, aerogels, thin films | Controlled hydrolysis rate for tailored morphology and porosity | Photocatalysts, self-cleaning surfaces | noahchemicals.comresearchgate.netijera.com |

| Chemical Vapor Deposition (CVD/ALD) | Ultra-thin TiO2 films | Volatile precursor for precise, uniform coatings | Microelectronics, optical coatings | noahchemicals.comgelest.com |

| Polymer Composite Formation | Inorganic-organic hybrid polymers | Chemical integration for enhanced material properties | High-performance coatings, advanced plastics | rsc.orgchemscene.com |

| Nanoparticle Synthesis | Crystalline TiO2 nanocrystals | Precursor for phase- and shape-controlled nanoparticles | Hydrogen production, advanced sensors | mdpi.comnih.govcore.ac.uk |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Titanium 2,2',2''-nitrilotrisethanolate, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via ligand substitution reactions using titanium precursors like titanium tetraisopropoxide (Ti(OiPr)₄) and nitrilotrisethanol. Key steps include:

- Precursor Selection : Use high-purity Ti(OiPr)₄ (CAS 546-68-9) as a starting material due to its reactivity with hydroxyl-containing ligands .

- Reaction Conditions : Conduct reactions under inert atmospheres (argon/nitrogen) to prevent hydrolysis or oxidation. Monitor reaction progress via FTIR or NMR spectroscopy for ligand exchange confirmation.

- Purification : Employ recrystallization or column chromatography to isolate the product. Validate purity using elemental analysis, mass spectrometry, and XRD for crystallinity verification .

Q. How do environmental conditions (pH, temperature) affect the stability of this compound?

- Methodological Answer : Stability studies should follow a factorial design to isolate variables:

- pH Dependence : Test stability across pH 3–11 using buffered solutions. Monitor decomposition via UV-Vis spectroscopy or HPLC. Acidic conditions may promote ligand protonation, destabilizing the complex .

- Thermal Stability : Perform thermogravimetric analysis (TGA) under controlled heating rates (e.g., 5°C/min) to identify decomposition thresholds. Differential scanning calorimetry (DSC) can detect phase transitions .

Q. What spectroscopic techniques are most effective for characterizing this complex?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm ligand coordination and assess symmetry in the titanium complex. Paramagnetic broadening may require low-temperature measurements .

- X-ray Diffraction (XRD) : Single-crystal XRD provides definitive structural data, including bond lengths and angles, critical for comparing with computational models .

- Electron Paramagnetic Resonance (EPR) : Applicable if the titanium center exhibits paramagnetic states (e.g., Ti³⁺), revealing electronic structure details .

Advanced Research Questions

Q. How can ligand modifications of nitrilotrisethanol enhance the catalytic or photophysical properties of the titanium complex?

- Methodological Answer :

- Ligand Functionalization : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to the ethanolamine backbone via nucleophilic substitution. Assess effects on redox potentials (cyclic voltammetry) and UV-Vis absorption spectra .

- Computational Modeling : Density functional theory (DFT) calculations can predict electronic transitions and ligand-field splitting energies. Compare with experimental data to validate models .

Q. What are the mechanistic pathways for ligand-exchange reactions involving this compound?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow techniques with UV-Vis monitoring to determine rate constants for ligand substitution. Vary concentrations of incoming ligands (e.g., acetylacetonate) to infer associative vs. dissociative mechanisms .

- Isotopic Labeling : Employ deuterated solvents (e.g., D₂O) to track proton transfer steps via ¹H NMR isotope effects .

Q. How does the titanium complex interact with biological macromolecules (e.g., proteins, DNA) in vitro?

- Methodological Answer :

- Binding Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to quantify binding constants with biomolecules. For DNA, gel electrophoresis can detect conformational changes (e.g., supercoiling) .

- Cytotoxicity Screening : Perform MTT assays on cell lines to evaluate biocompatibility. Correlate results with structural parameters (e.g., ligand hydrophobicity) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported stability constants for this compound across studies?

- Methodological Answer :

- Standardization : Replicate experiments using identical conditions (pH, ionic strength) and reference buffers. Cross-validate with potentiometric titrations and calorimetry .

- Error Source Identification : Check for common pitfalls like incomplete ligand purification or atmospheric contamination during handling .

Theoretical and Computational Integration

Q. What role does the coordination geometry of this compound play in its reactivity?

- Methodological Answer :

- Structural Benchmarking : Compare XRD-derived geometries with DFT-optimized structures to identify deviations (e.g., trigonal prismatic vs. octahedral coordination).

- Reactivity Mapping : Use molecular dynamics (MD) simulations to model ligand substitution pathways and predict steric/electronic barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。